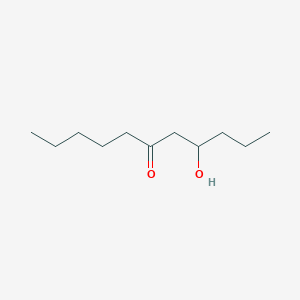![molecular formula C17H34Si2 B14207704 Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane CAS No. 834897-81-3](/img/structure/B14207704.png)
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents are used to introduce trimethylsilyl groups into the molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mécanisme D'action
The mechanism by which Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance solubility, and protect sensitive functional groups during chemical reactions . The pathways involved often include the formation of stable silicon-carbon bonds, which are resistant to hydrolysis and oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-1-butyn-1-yl)trimethylsilane: Similar in structure but contains a bromine atom instead of a methylidene group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains triisopropyl groups in addition to trimethylsilyl groups.
1-(Trimethylsilyl)prop-1-yne: A simpler compound with a single trimethylsilyl group attached to a propynyl moiety.
Uniqueness
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is unique due to its specific arrangement of trimethylsilyl groups and the presence of a methylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and material science .
Propriétés
Numéro CAS |
834897-81-3 |
|---|---|
Formule moléculaire |
C17H34Si2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
trimethyl-[4-(trimethylsilylmethylidene)dec-1-ynyl]silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-13-17(16-19(5,6)7)14-12-15-18(2,3)4/h16H,8-11,13-14H2,1-7H3 |
Clé InChI |
AKKHPIOVRWRUGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C[Si](C)(C)C)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


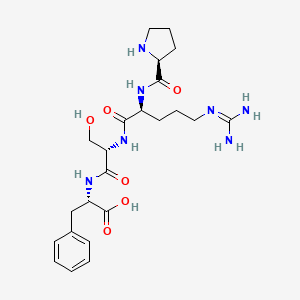
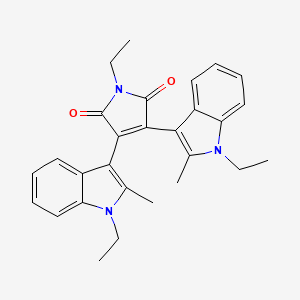
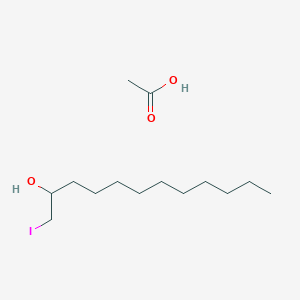
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
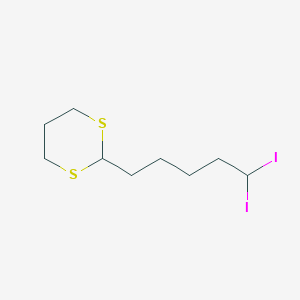
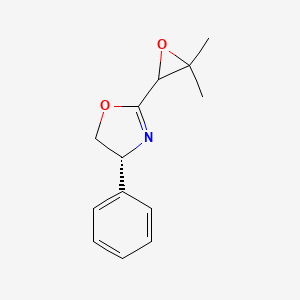
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
